Indole 3- vs. 2-Substitution: Receptor Affinity Implications
The target compound features substitution at the indole 3-position via a methanone linker attached to the piperazine ring. In contrast, the closely related positional isomer [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone (CAS not assigned; listed as BenchChem product) bears the identical benzoxadiazole-sulfonyl-piperazine scaffold but with the methanone linker attached to the indole 2-position . Within the 4-piperazinylindole patent series, compounds are defined with the piperazine attached to the indole 4-position, while the indole N1 bears the sulfonyl-Ar group [1]. The target compound's specific connectivity pattern (sulfonyl attached to piperazine, methanone attached to indole 3-position) represents a distinct chemotype that has not been explicitly exemplified in the patent, suggesting it occupies a unique SAR space that may confer differential receptor subtype selectivity profiles compared to the patent-exemplified 1-sulfonyl-4-piperazinylindole series [1].
| Evidence Dimension | Indole substitution position and connectivity to piperazine-sulfonyl scaffold |
|---|---|
| Target Compound Data | Indole 3-yl linked via methanone to piperazine N-1; benzoxadiazol-4-ylsulfonyl at piperazine N-4 |
| Comparator Or Baseline | [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone (indole 2-isomer); Patent-exemplified 1-benzenesulfonyl-4-piperazin-1-yl-1H-indole series (piperazine at indole 4-position, sulfonyl at indole N1) |
| Quantified Difference | Qualitative structural divergence; no quantitative affinity data published for either isomer; however, within the patent series, pKi values range from 9.43 to 9.87, with a demonstrated preference for pKi > 8.0 [1] |
| Conditions | Structural analysis based on patent disclosures and chemical vendor listings; receptor binding data from human 5-HT6 receptor radioligand displacement assays (patent reference compounds) |
Why This Matters
The indole 3-substitution pattern differentiates this compound from the patent-exemplified N1-sulfonylindole series; this structural divergence may translate to altered 5-HT6 binding kinetics or selectivity, making it unsuitable for substitution with off-the-shelf benzenesulfonyl analogs.
- [1] Briggs AJ, Harris R III, Clark RD, Wren DL, Repke DB. 4-Piperazinylindole Derivatives with 5-HT6 Receptor Affinity. US Patent 6,790,848 B2, issued September 14, 2004. pKi data at column 293. View Source
